1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide
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Overview
Description
1-Methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide is a chemical compound with a molecular formula of C13H17ClN4O It is known for its unique structure, which includes a pyrazole ring substituted with a phenylethylamine group
Preparation Methods
The synthesis of 1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution with phenylethylamine: The pyrazole ring is then reacted with phenylethylamine under appropriate conditions to introduce the phenylethylamine group.
Carboxamide formation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylethylamine group can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
1-Methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain, which could explain its potential therapeutic effects.
Comparison with Similar Compounds
1-Methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-Methyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione: This compound has a similar phenylethylamine group but differs in the ring structure.
1-[Methyl(2-phenylethyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one: This compound also contains a phenylethylamine group but has an indole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both the phenylethylamine and carboxamide groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N4O |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-methyl-5-(2-phenylethylamino)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-17-11(13(14)18)9-12(16-17)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,18)(H,15,16) |
InChI Key |
KDNVEPKVDREMBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCCC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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